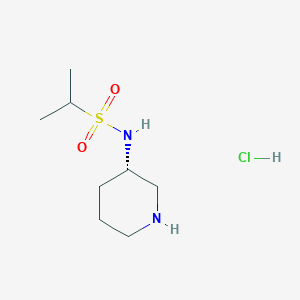

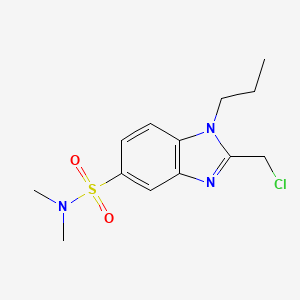

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis of Complex Molecular Structures

One significant application of this compound is in the synthesis of piperidine structures through oxidative carbon-hydrogen bond functionalizations of enamides. Researchers have demonstrated that N-vinyl amides, carbamates, and sulfonamides that contain pendent π-nucleophiles can react with specific agents to form piperidine structures with high efficiency and stereocontrol. This process is valuable for constructing complex molecular architectures rapidly and with precision (Brizgys et al., 2012).

Antimicrobial Applications

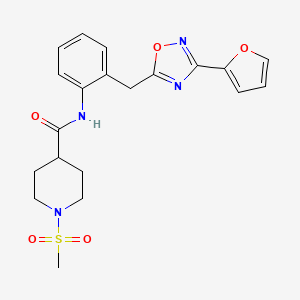

Derivatives of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride have been evaluated for their antimicrobial properties. For instance, novel sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups have been synthesized and showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Fadda et al., 2016).

Material Science Applications

In material science, derivatives of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride have been incorporated into the synthesis of novel nanofiltration membranes. These membranes exhibit improved separation performance and antifouling properties, which are crucial for water treatment and purification technologies. The introduction of zwitterionic amine monomers into membrane fabrication enhances water permeability and selectivity, making these materials suitable for desalination and wastewater treatment (An et al., 2013).

Medicinal Chemistry Applications

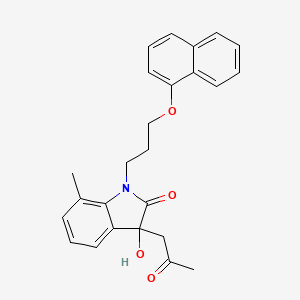

In medicinal chemistry, the structural modification of (S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride derivatives has led to the discovery of compounds with potential anticancer activities. For example, sulfonamide molecular hybrid derivatives have been synthesized and evaluated against hepatic cancer cell lines, showing promising cytotoxic effects. These studies highlight the compound's utility in designing novel therapeutics with specific biological activities (Eldeeb et al., 2022).

properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUGMZIQPFDIMB-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2824335.png)

![3-butyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824336.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2824337.png)

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2824338.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824341.png)

![Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate](/img/structure/B2824342.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2824343.png)

![N-(2-chlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824345.png)

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)

![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)